Methyl 2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoate
Overview
Description
Methyl 2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group at the second position and a fluoro-methoxyphenyl group at the fourth position of the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-chloro-2-fluoro-3-methoxyphenylboronic acid with methyl 2-chlorobenzoate in the presence of a palladium catalyst . The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
Methyl 2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoate involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The methoxy group can also enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- Methyl 2-fluorobenzoate
- Methyl 4-fluorobenzoate
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 2-(3-(3-chloro-4-fluorophenyl)ureido)benzoate
Comparison: Methyl 2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoate is unique due to the presence of both chloro and fluoro groups, which can significantly influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-8-10(4-6-13(14)17)9-3-5-11(12(16)7-9)15(18)20-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUVSTLHAJGVIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136724 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-4′-fluoro-3′-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820641-60-8 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-4′-fluoro-3′-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820641-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-4′-fluoro-3′-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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